Methiodal sodium

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

FREELY SOL IN WATER (70 G/100 ML); SLIGHTLY SOL IN ALC (2.5 G/100 ML), BENZENE, ETHER, ACETONE

VERY SOL IN METHANOL

Synonyms

Canonical SMILES

Isomeric SMILES

Historical Use in X-ray Contrast Imaging

Methiodal sodium was previously used as a contrast agent in X-ray imaging procedures, particularly excretion urography []. These procedures help visualize the urinary tract by introducing a contrast agent that absorbs X-rays differently than surrounding tissues. Methiodal sodium, however, has largely been replaced by newer contrast agents with improved safety profiles [].

Potential Research Applications

While not currently used in clinical practice, some research suggests potential applications for methiodal sodium beyond X-ray contrast. Studies have explored its use in:

- Drug Delivery Systems: Researchers have investigated the use of methiodal sodium as a carrier for drug delivery. Its properties may allow it to transport drugs to specific tissues within the body [].

- Antimicrobial Properties: Some studies have shown that methiodal sodium may possess antimicrobial properties against certain bacteria and fungi []. However, further research is needed to determine its effectiveness and potential applications.

Methiodal sodium is the sodium salt of methiodal, an organic molecule containing iodine []. Iodinated contrast agents like methiodal are used to improve the visibility of specific organs or tissues during X-ray imaging [].

Molecular Structure Analysis

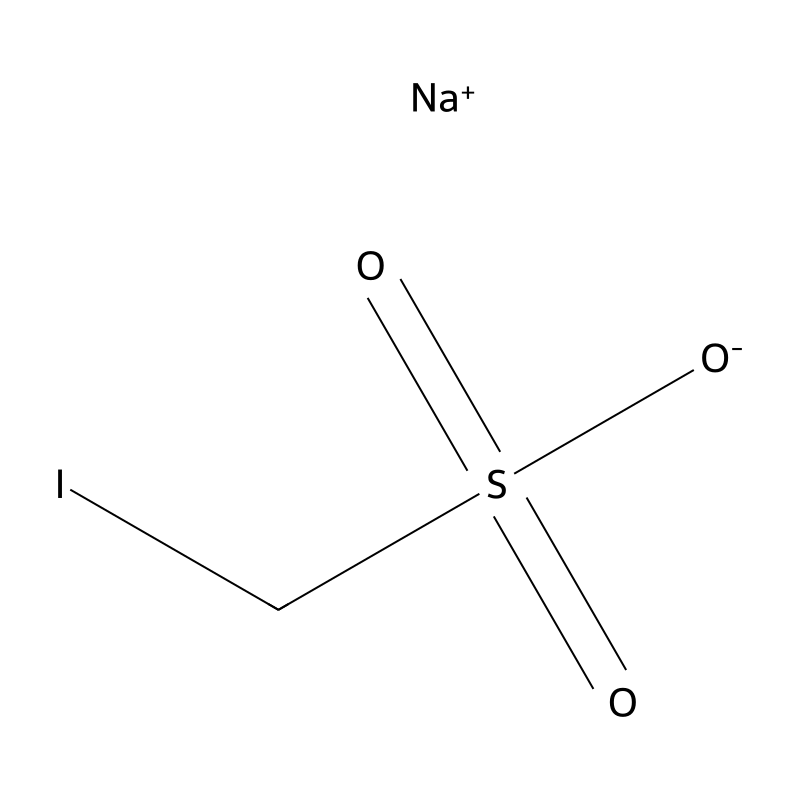

Methiodal sodium has a relatively simple molecular structure. The key feature is the central carbon atom bonded to an iodine atom, a sulfonate group (SO3), a methyl group (CH3), and a sodium cation (Na+) []. This structure allows methiodal to absorb X-rays, making it visible on X-ray images and enhancing the contrast between tissues [].

Chemical Reactions Analysis

Methiodal sodium decomposes upon heating, releasing toxic fumes [].

Physical And Chemical Properties Analysis

Additionally, methiodal sodium can react with other organic compounds, facilitating the formation of various iodinated derivatives through nucleophilic substitution reactions. This characteristic makes it valuable in organic synthesis .

Methiodal sodium can be synthesized through the reaction of methanol with sodium iodide and sulfuric acid under controlled conditions. The general synthesis pathway is as follows:

- Reagents: Methanol (), sodium iodide (), and sulfuric acid ().

- Reaction:

- Purification: The product is typically purified through recrystallization or chromatography techniques to remove unreacted reagents and byproducts.

This synthesis method allows for the production of methiodal sodium in a laboratory setting, although commercial production may involve more complex industrial processes .

Methiodal sodium's primary application lies within the medical field as a contrast medium for X-ray imaging procedures. It has been used specifically for:

- Myelography: Imaging of the spinal cord.

- Angiography: Visualization of blood vessels.

- Cholecystography: Imaging of the gallbladder.

Despite its historical significance, the decline in its use is attributed to safety concerns and the availability of safer alternatives .

Studies have indicated that methiodal sodium interacts with various biological systems and compounds. Its interactions are primarily characterized by:

- Reactivity with biological tissues: Potential for causing irritation or allergic reactions.

- Chemical interactions: It may form complexes with proteins or other biomolecules, influencing its imaging efficacy and safety profile.

Research into its interactions continues to be important for understanding its pharmacodynamics and potential side effects .

Methiodal sodium shares similarities with several other iodinated contrast agents used in medical imaging. Below is a comparison highlighting its uniqueness:

| Compound Name | Chemical Formula | Primary Use | Unique Features |

|---|---|---|---|

| Iofendylate | Contrast medium for X-rays | Lower incidence of allergic reactions compared to methiodal sodium | |

| Iohexol | Intravenous contrast agent | Non-ionic; lower osmolality leading to fewer side effects | |

| Iopamidol | Contrast medium for CT scans | Non-ionic; better tolerated by patients |

Methiodal sodium's unique attribute lies in its specific formulation which was designed for spinal imaging but has been largely replaced due to safety concerns associated with its use .

IUPAC Nomenclature and Systematic Classification

The International Union of Pure and Applied Chemistry nomenclature system provides the fundamental basis for the systematic naming of Methiodal sodium. The compound exists in two primary forms: the parent acid and its sodium salt, each with distinct IUPAC designations.

The parent acid form carries the IUPAC name iodomethanesulfonic acid [1] [2] [3]. This nomenclature reflects the systematic structure of the molecule, indicating the presence of an iodine atom attached to a methane carbon that is further bonded to a sulfonic acid functional group. The systematic nature of this naming convention follows IUPAC guidelines for organosulfonic acid derivatives.

The sodium salt form, which represents the pharmaceutically relevant compound, is designated as sodium iodomethanesulfonate [1] [4] [5]. This nomenclature indicates the ionized form where the acidic proton has been replaced by a sodium cation, creating the pharmaceutically active salt form.

From a systematic classification perspective, the Chemical Abstracts Service provides the index name Methanesulfonic acid, 1-iodo-, sodium salt (1:1) [1] [4] [6]. This systematic designation follows the CAS indexing conventions and provides precise structural information about the compound, specifying the 1:1 stoichiometric relationship between the organic anion and sodium cation.

The compound belongs to the broader chemical classification of organosulfonic acid derivatives according to the DrugBank chemical taxonomy system [7]. This classification places Methiodal sodium within the family of organic compounds containing the sulfonic acid functional group with the general structure RS(=O)₂OH, where R represents a non-hydrogen substituent.

Table 1: IUPAC Nomenclature and Systematic Classification

| Nomenclature Type | Name/Classification | Source/Authority |

|---|---|---|

| IUPAC Name (acid form) | iodomethanesulfonic acid | PubChem, IUPAC |

| IUPAC Name (sodium salt) | sodium iodomethanesulfonate | PubChem, IUPAC |

| Systematic Name | Methanesulfonic acid, 1-iodo-, sodium salt (1:1) | CAS Index Name |

| Alternative Systematic Name | Iodomethanesulfonic acid sodium salt | Chemical Abstracts Service |

| Chemical Classification | Organosulfonic acid derivatives | DrugBank Chemical Taxonomy |

| Functional Group Classification | Sodium sulfonate salt | Chemical classification |

Registry Numbers and Chemical Identifiers

The chemical identity of Methiodal sodium is established through a comprehensive system of registry numbers and standardized identifiers maintained by various international databases and regulatory authorities.

The Chemical Abstracts Service Registry Number for the sodium salt form is 126-31-8 [1] [8] [4] [9]. This CAS number serves as the primary international identifier for the compound and is recognized across global regulatory frameworks. The parent acid form carries the distinct CAS number 143-47-5 [2] [7] [3], reflecting the different chemical entities despite their structural relationship.

The United States Food and Drug Administration Unique Ingredient Identifier system assigns the code 3880P18UBM to the sodium salt form [1] [8] [10], while the acid form receives the identifier H20847G0I0 [2] [7]. These UNII codes provide standardized identification within pharmaceutical regulatory contexts.

The PubChem database, maintained by the National Center for Biotechnology Information, catalogues the sodium salt under Compound Identifier 23662381 [1] and the acid form under 31346 [2]. These identifiers facilitate cross-referencing within the extensive PubChem chemical database system.

The European regulatory framework recognizes the compound through the European Community Number 204-782-6 [1] [8] [4], establishing its identity within the European Inventory of Existing Commercial Chemical Substances.

Additional specialized database identifiers include the ChEMBL identifiers CHEMBL2106907 for the sodium salt [1] and CHEMBL2110978 for the acid form [7], the KEGG Drug identifier D09213 [11], and the Environmental Protection Agency DSSTox identifiers DTXSID701035794 for the sodium salt [1] and DTXSID60162274 for the acid form [7].

Table 2: Registry Numbers and Chemical Identifiers

| Identifier Type | Identifier Value | Database/Authority |

|---|---|---|

| CAS Registry Number (sodium salt) | 126-31-8 | Chemical Abstracts Service |

| CAS Registry Number (acid form) | 143-47-5 | Chemical Abstracts Service |

| UNII (sodium salt) | 3880P18UBM | FDA UNII Database |

| UNII (acid form) | H20847G0I0 | FDA UNII Database |

| PubChem CID (sodium salt) | 23662381 | PubChem Database |

| PubChem CID (acid form) | 31346 | PubChem Database |

| European Community Number | 204-782-6 | European Chemicals Agency |

| ChEMBL ID (sodium salt) | CHEMBL2106907 | ChEMBL Database |

| ChEMBL ID (acid form) | CHEMBL2110978 | ChEMBL Database |

| DrugBank ID (acid form) | DB13321 | DrugBank Database |

| KEGG Drug ID | D09213 | KEGG Database |

| DTXSID (sodium salt) | DTXSID701035794 | EPA CompTox Dashboard |

| DTXSID (acid form) | DTXSID60162274 | EPA CompTox Dashboard |

| ChEBI ID (acid form) | CHEBI:134912 | Chemical Entities of Biological Interest |

| Nikkaji Number | J5.385F | Japanese Chemical Database |

| NSC Number | NSC 510652 | National Cancer Institute |

| Wikidata Q-ID | Q6823643 | Wikidata Knowledge Base |

Table 3: Molecular Descriptors and Structural Identifiers

| Descriptor Type | Value |

|---|---|

| Molecular Formula (sodium salt) | CH₂INaO₃S |

| Molecular Formula (acid form) | CH₃IO₃S |

| Molecular Weight (sodium salt) | 243.98 g/mol |

| Molecular Weight (acid form) | 222.00 g/mol |

| Exact Mass (sodium salt) | 243.866707 |

| Monoisotopic Mass (sodium salt) | 243.866707 |

| InChI (sodium salt) | InChI=1S/CH3IO3S.Na/c2-1-6(3,4)5;/h1H2,(H,3,4,5);/q;+1/p-1 |

| InChIKey (sodium salt) | COCJIVDXXCJXND-UHFFFAOYSA-M |

| SMILES (sodium salt) | [Na+].[O-]S(=O)(=O)CI |

| InChI (acid form) | InChI=1S/CH3IO3S/c2-1-6(3,4)5/h1H2,(H,3,4,5) |

| InChIKey (acid form) | RDFJFVXMRYVOAC-UHFFFAOYSA-N |

| SMILES (acid form) | C(S(=O)(=O)O)I |

Synonyms and Alternative Scientific Designations

The scientific literature contains numerous synonyms and alternative designations for Methiodal sodium, reflecting its historical development, regional variations, and different naming conventions across various scientific and regulatory contexts.

The primary scientific names include Methiodal sodium, Sodium iodomethanesulfonate, and Iodomethanesulfonic acid sodium salt [1] [8] [4] [9]. These designations represent the most commonly accepted scientific nomenclature for the compound in contemporary literature.

Alternative chemical names encompass systematic variations such as Methanesulfonic acid, iodo-, sodium salt [1] [4], Sodium monoiodomethanesulfonate [1] [8], and Monoiodomethanesulfonic acid, sodium salt [1] [12]. These variations reflect different approaches to systematic nomenclature while maintaining chemical accuracy.

Historical and legacy names include Methoidal sodium [1] [8], Methiodal natrium [1] [8], and Sodium methiodal [1] [8] [4]. These designations appear in older scientific literature and represent earlier naming conventions that remain recognizable in historical contexts.

Regional variations reflect the International Nonproprietary Name system translations: Metiodal sodico represents the Spanish INN designation [1] [4], Methiodal sodique the French INN [1] [4], and Methiodalum natricum the Latin INN [1] [4]. These regional variants facilitate international communication while maintaining nomenclature consistency across different linguistic contexts.

Abbreviated forms include molecular representations such as CH₂ISO₃Na and NaICH₂SO₃ [9], which provide concise chemical notation for the compound structure.

Descriptive names encompass Sodium salt of iodomethanesulfonic acid [3] and 1-Iodomethanesulfonate sodium [1] [10], which provide clear structural information about the compound's chemical nature.

Table 4: Synonyms and Alternative Scientific Designations

| Synonym Category | Synonyms |

|---|---|

| Primary Scientific Names | Methiodal sodium; Sodium iodomethanesulfonate; Iodomethanesulfonic acid sodium salt |

| Alternative Chemical Names | Methanesulfonic acid, iodo-, sodium salt; Sodium monoiodomethanesulfonate; Monoiodomethanesulfonic acid, sodium salt |

| Historical/Legacy Names | Methoidal sodium; Methiodal natrium; Sodium methiodal |

| Regional Variations | Metiodal sodico (Spanish INN); Methiodal sodique (French INN); Methiodalum natricum (Latin INN) |

| Abbreviated Forms | CH₂ISO₃Na; NaICH₂SO₃ |

| Descriptive Names | Sodium salt of iodomethanesulfonic acid; 1-Iodomethanesulfonate sodium |

Trade Designations in Scientific Literature

The historical pharmaceutical literature documents extensive trade designations for Methiodal sodium, reflecting its widespread clinical application as a radiopaque contrast medium across different manufacturers and geographical regions.

Abrodil, manufactured by Schering [9] [13], represents one of the primary trade designations documented in the scientific literature. This trademark was associated with the compound's use as a radiopaque contrast medium in diagnostic imaging procedures.

Skiodan, produced by Winthrop [9] [13], constitutes another major trade designation frequently referenced in historical pharmaceutical literature. The compound under this trade name was utilized for similar radiopaque imaging applications.

Sergosin [1] [2] [8] [9] appears consistently across multiple scientific databases as a recognized trade designation, though specific manufacturer information is not consistently documented in the available literature.

Additional trade designations include Radiographol [1] [8] [9] [13], Diagnorenol [1] [8] [9] [13], and Kontrast-U [1] [8], each representing specific commercial formulations of the compound for diagnostic imaging applications.

Specialized applications are reflected in trade names such as Myelotrast [1] [8], which specifically indicates use in myelography procedures for spinal cord imaging. This designation highlights the compound's specialized application in neurological diagnostic imaging.

Other documented trade designations include Neo-sombraven [1] [8], Sergozin [1] [8], Abroden [1] [8] [4], Abrodan [1] [4], Conturex [1] [8] [4], and Urombal [8], each representing different commercial formulations or regional marketing variations.

The Anatomical Therapeutic Chemical Classification System assigns Methiodal sodium the code V08AA09 [1] [7] [11] [14], placing it within the category of watersoluble, nephrotropic, high osmolar X-ray contrast media. This classification reflects its therapeutic category and mechanism of action in diagnostic imaging.

Table 5: Trade Designations in Scientific Literature

| Trade Name | Manufacturer/Company | Historical Usage |

|---|---|---|

| Abrodil | Schering | Radiopaque contrast medium |

| Skiodan | Winthrop | Radiopaque contrast medium |

| Sergosin | Not specified | Radiopaque contrast medium |

| Radiographol | Not specified | Radiopaque contrast medium |

| Diagnorenol | Not specified | Radiopaque contrast medium |

| Kontrast-U | Not specified | Radiopaque contrast medium |

| Myelotrast | Not specified | Myelography contrast medium |

| Neo-sombraven | Not specified | Radiopaque contrast medium |

| Sergozin | Not specified | Radiopaque contrast medium |

| Abroden | Not specified | Radiopaque contrast medium |

| Abrodan | Not specified | Radiopaque contrast medium |

| Conturex | Not specified | Radiopaque contrast medium |

| Urombal | Not specified | Urographic contrast medium |

Table 6: Anatomical Therapeutic Chemical (ATC) Classification

| Classification Level | Code | Description |

|---|---|---|

| ATC Level 1 | V | VARIOUS |

| ATC Level 2 | V08 | CONTRAST MEDIA |

| ATC Level 3 | V08A | X-RAY CONTRAST MEDIA, IODINATED |

| ATC Level 4 | V08AA | Watersoluble, nephrotropic, high osmolar X-ray contrast media |

| ATC Level 5 | V08AA09 | Methiodal |

| Complete ATC Code | V08AA09 | Methiodal |

Methiodal sodium is an organosulfonic acid salt with the molecular formula CH₂INaO₃S [1] [2] [3]. This compound represents the sodium salt of iodomethanesulfonic acid, where the sodium cation is ionically bonded to the iodomethanesulfonate anion [4] [5].

The average molecular weight of methiodal sodium is 243.98 grams per mole [6] [7] [3] [4], with slight variations reported across different sources due to measurement precision and methodological differences. The monoisotopic mass is recorded as 243.8667 daltons [8], while the exact mass is 243.8700 daltons [7]. These precise mass measurements are crucial for mass spectrometric identification and analytical characterization of the compound.

Elemental composition analysis reveals that methiodal sodium consists of carbon (4.92%), hydrogen (0.83%), iodine (52.01%), sodium (9.42%), oxygen (19.67%), and sulfur (13.14%) [3] [4]. The predominance of iodine in the molecular composition (over 50% by mass) is particularly significant, as this heavy halogen atom contributes substantially to the compound's radiopaque properties and overall molecular characteristics.

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | CH₂INaO₃S | ChemSpider, PubChem [1] [2] |

| Average Molecular Weight (g/mol) | 243.98 | Multiple sources [6] [7] [3] |

| Monoisotopic Mass (Da) | 243.8667 | KEGG [8] |

| Exact Mass (Da) | 243.8700 | MedKoo [7] |

| Carbon (%) | 4.92 | DrugFuture [3] [4] |

| Hydrogen (%) | 0.83 | DrugFuture [3] [4] |

| Iodine (%) | 52.01 | DrugFuture [3] [4] |

| Sodium (%) | 9.42 | DrugFuture [3] [4] |

| Oxygen (%) | 19.67 | DrugFuture [3] [4] |

| Sulfur (%) | 13.14 | DrugFuture [3] [4] |

Structural Representation and Molecular Geometry

The systematic International Union of Pure and Applied Chemistry (IUPAC) name for methiodal sodium is sodium iodomethanesulfonate [2] [9]. Alternative nomenclature includes "methanesulfonic acid, 1-iodo-, sodium salt" and "iodomethanesulfonic acid sodium salt" [1] [3] [5].

The Simplified Molecular Input Line Entry System (SMILES) notation for methiodal sodium is [Na+].[O-]S(=O)(=O)CI [9], which clearly illustrates the ionic nature of the compound with the sodium cation and the negatively charged sulfonate anion. The International Chemical Identifier (InChI) is InChI=1S/CH3IO3S.Na/c2-1-6(3,4)5;/h1H2,(H,3,4,5);/q;+1/p-1 [9] [10], providing a unique computational representation of the molecular structure.

The molecular geometry of methiodal sodium centers around a tetrahedral sulfur atom [11]. The sulfur center is bonded to three oxygen atoms and one carbon atom, creating a tetrahedral arrangement characteristic of sulfonic acid derivatives [12] [11]. This tetrahedral geometry at the sulfur center is fundamental to understanding the compound's three-dimensional structure and chemical behavior [13] [14].

The carbon atom in the structure is bonded to both the sulfur atom and an iodine atom, forming a simple two-carbon chain substituted with these functional groups. The overall molecular architecture can be described as an iodinated methanesulfonic acid derivative where the acidic hydrogen has been replaced by a sodium cation [15] [16].

| Representation Type | Value |

|---|---|

| IUPAC Name | Sodium iodomethanesulfonate [2] [9] |

| SMILES Notation | [Na+].[O-]S(=O)(=O)CI [9] |

| InChI | InChI=1S/CH3IO3S.Na/c2-1-6(3,4)5;/h1H2,(H,3,4,5);/q;+1/p-1 [9] |

| InChIKey | COCJIVDXXCJXND-UHFFFAOYSA-M [9] |

| CAS Registry Number | 126-31-8 [1] [2] [3] |

Chemical Bond Characteristics

The chemical bonding in methiodal sodium exhibits both covalent and ionic characteristics, reflecting its nature as an ionic compound containing covalently bonded functional groups [17] [18].

Covalent bonding is present within the iodomethanesulfonate anion. The carbon-iodine bond represents a typical single covalent bond between carbon and a halogen atom [16]. The sulfur-carbon bond is also a single covalent bond, connecting the methyl carbon to the sulfonate functional group [19] [16].

The sulfur-oxygen bonds in the sulfonate group exhibit partial double bond character [12] [11]. These bonds are better described as having resonance between single and double bond character, which is typical of sulfonic acid derivatives. The sulfonate group (SO₃⁻) demonstrates strong electron delocalization, contributing to the stability of the anionic species [20] [21].

Ionic bonding occurs between the sodium cation (Na⁺) and the iodomethanesulfonate anion (CH₂ISO₃⁻) [22] [17]. This electrostatic attraction between oppositely charged ions provides the primary intermolecular force holding the crystal structure together [23]. The ionic character of this interaction is responsible for many of the compound's physical properties, including its crystalline nature and water solubility [4] [22].

The tetrahedral geometry around the sulfur atom results from the arrangement of four electron pairs (three bonding pairs to oxygen atoms and one bonding pair to carbon) around the central sulfur atom [13] [14]. This geometry minimizes electron-electron repulsion according to Valence Shell Electron Pair Repulsion (VSEPR) theory [14] [24].

| Bond Type | Characteristics | Description |

|---|---|---|

| C-I Bond | Single covalent bond | Carbon-iodine single bond [16] |

| S-O Bonds | Partial double bond character | Sulfur-oxygen with resonance [12] [11] |

| S-C Bond | Single covalent bond | Sulfur-carbon single bond [19] |

| Ionic Interaction | Na⁺ and SO₃⁻ attraction | Electrostatic ionic interaction [22] [17] |

| Molecular Geometry | Tetrahedral at sulfur | VSEPR-predicted geometry [13] [14] |

Stereochemical Properties and Considerations

Methiodal sodium exhibits achiral stereochemistry [25] [9] [26], meaning the compound does not possess any asymmetric centers that would give rise to optical isomers. The optical activity is classified as none [25] [9], confirming the absence of chiral centers in the molecular structure.

Stereocenter analysis reveals zero defined stereocenters (0/0) [25] [9] and zero E/Z centers [25] [9], indicating that the compound lacks both tetrahedral chiral centers and geometric isomerism about double bonds. The overall charge of the compound is zero [25] [9], reflecting its nature as a neutral ionic salt where the positive charge of the sodium cation balances the negative charge of the iodomethanesulfonate anion.

The molecular geometry at the sulfur center adopts a tetrahedral arrangement [11] [13] [14] with bond angles of approximately 109.5 degrees [14] [24]. This tetrahedral geometry is characteristic of sulfur atoms in sulfonic acid derivatives, where the sulfur atom is sp³ hybridized and bonded to four substituents [11] [20].

Hydrogen bonding characteristics show that methiodal sodium has zero hydrogen bond donor atoms [27] but three hydrogen bond acceptor atoms [27] [28], corresponding to the three oxygen atoms in the sulfonate group. The compound exhibits one rotatable bond [27] [28], which corresponds to the carbon-sulfur bond that allows rotation around this axis.

The topological polar surface area is reported as approximately 62.8 to 65.6 Ų [27] [28], reflecting the polar nature of the sulfonate functional group and its ability to interact with polar solvents such as water.

| Stereochemical Parameter | Value | Source |

|---|---|---|

| Stereochemistry | Achiral | NCATS [25] [9] |

| Optical Activity | None | NCATS [25] [9] |

| Defined Stereocenters | 0/0 | NCATS [25] [9] |

| E/Z Centers | 0 | NCATS [25] [9] |

| Molecular Charge | 0 (neutral salt) | NCATS [25] [9] |

| Geometry at Sulfur | Tetrahedral | Literature [11] [13] |

| Bond Angles (Sulfur) | ~109.5° | VSEPR theory [14] [24] |

| H-Bond Donors | 0 | PubChem [27] |

| H-Bond Acceptors | 3 | PubChem [27] [28] |

| Rotatable Bonds | 1 | PubChem [27] [28] |

Purity

Physical Description

Color/Form

WHITE CRYSTALLINE POWDER

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Taste

Odor

Appearance

Storage

UNII

Other CAS

Wikipedia

Methods of Manufacturing

Interactions

Stability Shelf Life

Dates

2: Bonhaus DW, Sawyer DC, Hook JB. Displacement of protein-bound thiopental by sodium methiodal may contribute to anesthetic complications during canine myelography. Am J Vet Res. 1981 Sep;42(9):1612-4. PubMed PMID: 6275757.